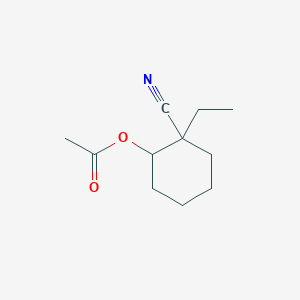![molecular formula C11H12N4O2 B224113 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide, also known as CEHA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CEHA is a hydrazone derivative of acetamide, which has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has been reported to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has been reported to scavenge free radicals and inhibit lipid peroxidation, which are processes involved in oxidative stress. 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has also been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and activity. In addition, 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood.
Direcciones Futuras
There are several future directions for the research on 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide, including the investigation of its pharmacokinetics and pharmacodynamics in vivo, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as energy storage and catalysis. In addition, the investigation of the structure-activity relationship of 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide and the synthesis of its analogs may lead to the development of more potent and selective compounds with diverse biological activities.
In conclusion, 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has been synthesized using different methods and has been investigated for its potential use in medicinal chemistry, material science, and environmental science. 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. Although 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has some limitations, its ease of synthesis, stability, and low toxicity make it a promising compound for further research.
Métodos De Síntesis
2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide can be synthesized using different methods, including the reaction of ethyl 4-aminobenzoate with ethoxycarbonyl isothiocyanate, followed by the reaction with hydrazine hydrate. Another method involves the reaction of ethyl 4-aminobenzoate with ethyl cyanoacetate, followed by the reaction with hydrazine hydrate. The yield of 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide using these methods is around 60-70%.
Aplicaciones Científicas De Investigación
2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has been reported to have anti-inflammatory, antioxidant, and anticancer properties. 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has been used for the synthesis of metal nanoparticles and as a precursor for the preparation of metal-organic frameworks. In environmental science, 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide has been investigated for its potential use as a corrosion inhibitor for mild steel in acidic media.
Propiedades
Nombre del producto |
2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide |
|---|---|
Fórmula molecular |
C11H12N4O2 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
(1Z)-2-amino-N-(4-ethoxyanilino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-9-5-3-8(4-6-9)14-15-10(7-12)11(13)16/h3-6,14H,2H2,1H3,(H2,13,16)/b15-10- |
Clave InChI |
SXRHRBQAXWZTFE-GDNBJRDFSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)N/N=C(/C#N)\C(=O)N |
SMILES |
CCOC1=CC=C(C=C1)NN=C(C#N)C(=O)N |
SMILES canónico |
CCOC1=CC=C(C=C1)NN=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)


![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)

![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)







![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)